Seriniquinone
Overview
Description
Seriniquinone is a natural quinone isolated from a marine bacterium of the genus Serinicoccus . It has been characterized by its selective activity in melanoma cell lines, marked by its modulation of human dermcidin and induction of autophagy and apoptosis .
Synthesis Analysis
While the exact synthesis process of Seriniquinone is not detailed in the search results, it is known that it is a secondary metabolite produced by the marine bacterium of the genus Serinicoccus . The lack of solubility of Seriniquinone in both organic and aqueous media has complicated its preclinical evaluation. In response, analogues with improved solubility, cytotoxicity, and tumor selectivity have been developed .Chemical Reactions Analysis
The first investigation of the gas-phase chemistry fragmentation reactions of Seriniquinone in electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been reported . This is expected to be further applied in pharmacokinetics and metabolism studies.Physical And Chemical Properties Analysis
Seriniquinone is a solid compound with a yellow color . It has a molecular weight of 344.34 and an empirical formula of C20H8O4S . It has poor solubility in both organic and aqueous media .Scientific Research Applications
Anticancer Properties and Mechanism of Action
- Anticancer Agent Against Melanoma : Seriniquinone displays potent cytotoxicity and selectivity against melanoma cancer cells. It targets the cancer-protective protein dermcidin, inducing cell death via autophagocytosis. The selective activity of Seriniquinone in melanoma cell lines is marked by its modulation of human dermcidin and induction of autophagy and apoptosis, making it a potential melanoma drug (Trzoss et al., 2014).
- Discovery and Development for Cancer Treatment : Studies on Seriniquinone have shown remarkable in vitro activity against a diversity of cancer cell lines. Its discovery as a melanoma-selective agent that acts by targeting dermcidin (DCD) has opened a new class of anticancer agents with a novel mode of action (Hirata et al., 2022).
Pharmacological and Chemical Analysis
- Mass Spectrometry Analysis : The study of the gas-phase chemistry and fragmentation reactions of Seriniquinone in electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides insights for its application in pharmacokinetics and metabolism studies (da Silva et al., 2018).
- Structure-Activity Relationships (SARs) : Investigations into the structure-activity relationships of Seriniquinone analogues have offered strategies to prepare derivatives that retain anticancer activity with improved water solubility and isomeric purity, contributing to its pharmacological relevance (Hammons et al., 2019).
Drug Interaction Potential
- Cytochrome P450 Enzymes Interaction : The study of Seriniquinone's in vitro inhibitory effects on the main human CYP450 isoforms involved in drug metabolism shows its potential interactions with other drugs, highlighting the need for careful monitoring in clinical applications (da Silva et al., 2020).
Future Directions
properties
IUPAC Name |
12-thiapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8O4S/c21-15-9-5-1-3-7-11(9)17(23)19-13(15)14-16(22)10-6-2-4-8-12(10)18(24)20(14)25-19/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUWIMAXHCTYJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=C3C(=O)C5=CC=CC=C5C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Seriniquinone | |
CAS RN |
22200-69-7 | |
Record name | Seriniquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022200697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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